molecular formula C21H25N3O6S2 B2910696 (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate CAS No. 681832-73-5

(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2910696
CAS No.: 681832-73-5
M. Wt: 479.57
InChI Key: GMJFQMJOFSFPEK-ATVHPVEESA-N
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Description

(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-inflammatory agents. This molecule features a rhodanine scaffold, a structure that has been widely investigated for its diverse biological activities. The core 4-oxo-2-thioxothiazolidin (rhodanine) moiety is substituted with a 3,4-dimethoxybenzylidene group at the 5-position, which is a common pharmacophore in inhibitors of enzymes like 5-lipoxygenase (5-LOX) within the arachidonic acid pathway . This structure is further functionalized with an acetic acid linker that connects to a N-ethoxycarbonylpiperazine group, enhancing the molecule's properties and potential for targeted interaction. Compounds with this structural motif are frequently explored as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . Dual inhibition offers a compelling therapeutic strategy for inflammatory conditions, aiming to provide enhanced efficacy while potentially mitigating side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that only inhibit cyclooxygenase. The (Z)-configuration of the benzylidene double bond is critical for its spatial orientation and biological activity. Researchers utilize this compound primarily in preclinical studies to investigate its mechanism of action, potency, and selectivity in cellular and enzymatic assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 4-[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-4-30-20(27)23-9-7-22(8-10-23)18(25)13-24-19(26)17(32-21(24)31)12-14-5-6-15(28-2)16(11-14)29-3/h5-6,11-12H,4,7-10,13H2,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJFQMJOFSFPEK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiazolidinones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The unique structural features of this compound, including a thiazolidinone core and a methoxy-substituted benzylidene moiety, suggest diverse therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O6S2, with a molecular weight of 486.6 g/mol. Its structure comprises multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC23H22N2O6S2
Molecular Weight486.6 g/mol
CAS Number681832-47-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolidinone Core : Reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions forms the thiazolidinone ring.
  • Benzylidene Derivative Formation : The thiazolidinone is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base to create the benzylidene derivative.
  • Acetylation : The benzylidene derivative undergoes acetylation using acetyl chloride or acetic anhydride to introduce the acetyl group.

These synthetic routes can be optimized using green chemistry principles to enhance yields and minimize environmental impact .

Biological Activity

The biological activities of this compound have been explored through various studies:

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine have shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds containing thiazolidinone structures are known for their anti-inflammatory properties. Preliminary studies suggest that (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Acetylcholinesterase Inhibition

Molecular docking studies have indicated potential inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit AChE suggests it could enhance acetylcholine levels in the brain .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer activity of a series of thiazolidinone derivatives, revealing that compounds similar to (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine exhibited IC50 values in the low micromolar range against MCF-7 cells .
  • Mechanism Studies : In vitro assays demonstrated that these compounds induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name (Reference) Core Structure Substituent on Thiazolidinone Key Functional Groups Molecular Weight (g/mol)
Target Compound Thiazolidin-4-one-2-thione 3,4-Dimethoxybenzylidene (Z) Piperazine carboxylate, acetyl linker ~507.6 (calculated)
N-(4-oxo-2-thioxothiazolidin-3-yl)-... () Thiazolidin-4-one-2-thione Phenyl Acetamide, quinazolinone linkage ~410.5 (reported)
Thiazolidine-4-one derivatives () Thiazolidin-4-one 4-Substituted acetophenone Azetidin-2-one, 1,3-oxazepine ~300–400 (estimated)
Key Observations:

Substituent Effects: The 3,4-dimethoxybenzylidene group in the target compound introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to the phenyl group in ’s compound . Piperazine carboxylate in the target compound increases hydrophilicity, contrasting with the lipophilic acetophenone derivatives in .

Stereochemical Influence: The Z-configuration of the benzylidene group may optimize spatial alignment for target binding, whereas E-isomers or non-geometric analogs (e.g., phenyl in ) could exhibit reduced activity .

Biological Activity: Thiazolidinone derivatives in demonstrate antimicrobial properties, likely due to azetidin-2-one and oxazepine moieties .

Physicochemical and Pharmacokinetic Trends

Table 2: Hypothetical Property Comparison
Property Target Compound ’s Compound 5 ’s Derivatives
Aqueous Solubility Moderate (piperazine carboxylate) Low (phenyl group) Variable (depends on substituent)
Melting Point ~180–200°C (estimated) ~210–220°C (reported) ~150–250°C (reported)
Bioactivity Hypothetical kinase inhibition Unreported Antimicrobial
  • Solubility : Piperazine and methoxy groups improve the target compound’s solubility over phenyl or alkyl-substituted analogs.
  • Thermal Stability : Higher melting points in phenyl-substituted compounds () suggest stronger crystal packing vs. dimethoxy derivatives.

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